2-Benzhydryl-5-phenyl-1,3,4-oxadiazole
Description
Properties
CAS No. |
58004-74-3 |
|---|---|
Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-benzhydryl-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H16N2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-23-22-20(24-21)18-14-8-3-9-15-18/h1-15,19H |
InChI Key |
PXLJDIGTTLPNPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 1,3,4 Oxadiazole Systems
Electrophilic and Nucleophilic Reactivity of the 1,3,4-Oxadiazole (B1194373) Ring
The 1,3,4-oxadiazole ring is an electron-deficient aromatic system, a characteristic that dictates its reactivity towards electrophiles and nucleophiles. The presence of two electronegative nitrogen atoms and an oxygen atom significantly reduces the electron density at the ring's carbon atoms (C2 and C5).
Nucleophilic Reactivity: The carbon atoms at positions 2 and 5 are the primary sites for nucleophilic attack due to their electron-deficient nature. This reaction is often the initial step in ring cleavage transformations, particularly under basic or acidic conditions which can catalyze the process. rsc.orgrroij.com The stability of the 1,3,4-oxadiazole ring is notably enhanced by the presence of aryl substituents, such as the benzhydryl and phenyl groups in 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole, which can sterically hinder and electronically deactivate the ring towards nucleophilic assault. rroij.com
Electrophilic Reactivity: Conversely, electrophilic substitution at the carbon atoms of the 1,3,4-oxadiazole ring is exceedingly difficult. rroij.com The electron-withdrawing effect of the pyridine-type nitrogen atoms makes the carbon atoms inert to attack by electrophiles. rroij.com However, the nitrogen atoms themselves, possessing lone pairs of electrons, can be susceptible to electrophilic attack, such as alkylation or acylation, especially if the substituents on the ring are electron-releasing. rsc.orgrroij.com For this compound, the phenyl and benzhydryl groups are not strongly electron-releasing, so electrophilic attack on the ring nitrogens would likely require potent electrophiles.
| Position | Reactivity Type | Description | Influence of Substituents (Benzhydryl, Phenyl) |
|---|---|---|---|
| C2 and C5 | Nucleophilic Attack | Electron-deficient carbons are susceptible to attack by nucleophiles, potentially leading to ring opening. rsc.orgrroij.com | Aryl groups increase stability and may provide steric hindrance. rroij.com |
| C2 and C5 | Electrophilic Attack | Extremely difficult due to low electron density. rroij.com | Substituents have minimal effect on activating carbons for electrophilic attack. |
| N3 and N4 | Electrophilic Attack | Possible site for attack by electrophiles (e.g., alkylation), especially with electron-donating groups on the ring. rroij.com | Benzhydryl and phenyl groups are not strongly activating, requiring strong electrophiles. |
Ring-Opening and Ring-Closure Reactions of 1,3,4-Oxadiazole Derivatives
The stability of the 1,3,4-oxadiazole ring, particularly in 2,5-diaryl substituted derivatives, means that ring-opening reactions require specific and often forceful conditions. While stable in acidic media, the ring can undergo cleavage in the presence of strong bases. mdpi.com Nucleophilic attack at the C2 or C5 position can initiate a cascade of reactions leading to the opening of the heterocyclic ring. rroij.com
Ring-closure reactions, conversely, represent the final step in the synthesis of the 1,3,4-oxadiazole system. A predominant method for forming asymmetrically substituted 1,3,4-oxadiazoles like this compound is the dehydrative cyclization of N,N'-diacylhydrazines. This transformation is typically facilitated by dehydrating agents like phosphorus oxychloride. nih.gov
Another significant pathway involves the oxidative cyclization of acylhydrazones. Various oxidizing agents, from classic reagents like potassium permanganate (B83412) to modern systems like Dess-Martin periodinane, can effect this transformation. nih.govresearchgate.net A key synthetic route that avoids isolating the diacylhydrazine intermediate is the one-pot reaction of a carboxylic acid with an acylhydrazide in the presence of a dehydrating agent. nih.gov Furthermore, tetrazoles can serve as precursors, reacting with acid chlorides to yield 1,3,4-oxadiazoles through a rearrangement that involves the loss of nitrogen gas. rroij.comnih.gov
Functional Group Interconversions on the Benzhydryl and Phenyl Substituents
While the 1,3,4-oxadiazole ring itself is relatively inert to many reagents, the phenyl and benzhydryl substituents offer sites for chemical modification. rroij.com The stability of the central ring allows for a range of functional group interconversions to be performed on these peripheral groups.
Electrophilic Aromatic Substitution on the Phenyl Group: The phenyl group at the C5 position can undergo electrophilic aromatic substitution. A notable example is the nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118). Studies have shown that nitration of this parent compound yields a complex mixture of products, including mono- and dinitro-derivatives. rsc.orgrsc.org The distribution of isomers (ortho, meta, para) is highly dependent on the reaction conditions. For instance, using nitric acid alone predominantly yields para-nitrated products, whereas mixed nitric and sulfuric acids or nitronium tetrafluoroborate (B81430) favor the formation of meta-isomers. rsc.orgrsc.org This indicates that the 1,3,4-oxadiazole ring acts as a deactivating, meta-directing group when the reaction proceeds through the conjugate acid (under strong acid conditions) and as a para-directing group when the reaction occurs on the free base. rsc.org
| Nitrating Agent | Predominant Isomer(s) | Plausible Reacting Species |
|---|---|---|
| Nitric Acid | para-Nitro substituted | Free Base |
| Mixed Acid (HNO₃/H₂SO₄) | meta-Nitro substituted | Conjugate Acid |
| Nitronium Tetrafluoroborate (NO₂BF₄) | meta-Nitro substituted | Conjugate Acid |
Reactions on the Benzhydryl Group: The benzhydryl substituent at the C2 position contains a benzylic C-H bond, which is a prime target for oxidation. The oxidation of diphenylmethane (B89790) (the core structure of the benzhydryl group) to benzophenone (B1666685) is a well-established transformation. mdpi.com This can be achieved using various catalytic and stoichiometric oxidizing systems. mdpi.commdpi.com By analogy, the benzhydryl group of this compound could be oxidized to the corresponding benzoyl group, yielding 2-Benzoyl-5-phenyl-1,3,4-oxadiazole. This transformation provides a route to introduce a ketone functionality into the molecule, which can serve as a handle for further synthetic modifications.
Catalytic Systems and Reaction Pathway Elucidation in 1,3,4-Oxadiazole Chemistry
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is often facilitated by catalytic systems that enable efficient and selective bond formation. The elucidation of the reaction pathways is crucial for optimizing these synthetic methods.
Copper Catalysis: Copper catalysts, such as Cu(OTf)₂, have been effectively used for the synthesis of both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. One prominent pathway involves the imine C-H functionalization of N-arylidenearoylhydrazides. nih.gov This method is practical as it can be performed in the presence of air and moisture. organic-chemistry.org
Palladium Catalysis: Palladium catalysts are employed in cross-coupling reactions to construct the C-C bonds necessary for forming diaryl-1,3,4-oxadiazoles. These methods often involve the coupling of halogenated oxadiazole precursors with arylating agents. researchgate.net
Radical-Mediated Pathways: Reaction pathways involving radical intermediates have also been developed. For instance, the synthesis of 2,5-diaryl 1,3,4-oxadiazoles can be achieved through a radical-promoted cross-dehydrogenative coupling of aryl tetrazoles with aryl aldehydes. acs.orgorganic-chemistry.org Promoted by an initiator like di-tert-butyl peroxide (DTBP), the reaction proceeds via the formation of an acyl radical from the aldehyde, which then reacts with the tetrazole, followed by a thermal rearrangement to form the stable oxadiazole ring. organic-chemistry.org
Photocatalysis: Visible-light photoredox catalysis represents a modern approach to these syntheses. The combination of an organic photocatalyst, like eosin (B541160) Y, with a cobaloxime catalyst can drive the oxidative cyclization of acylhydrazones to 1,3,4-oxadiazoles, using light as the energy source and generating hydrogen gas as the only byproduct. organic-chemistry.org
The study of these diverse catalytic systems not only provides efficient synthetic routes but also offers deep insights into the reaction mechanisms, whether they proceed through organometallic intermediates, radical species, or photoexcited states.
Computational and Theoretical Investigations of 2 Benzhydryl 5 Phenyl 1,3,4 Oxadiazole and Derivatives
Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and orbital energies, which are crucial for predicting reactivity and molecular interactions.
Molecular Geometry Optimization and Electronic Structure Analysis
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. For 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine structural parameters such as bond lengths and bond angles. nih.gov In the case of 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole, the geometry is expected to be nearly planar with respect to the phenyl and oxadiazole rings, while the benzhydryl group will adopt a three-dimensional conformation. nih.govnih.gov The phenyl and tolyl rings in a similar compound, 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, are inclined relative to the oxadiazole ring by 3.8° and 8.3° respectively. nih.govnih.gov
This structural analysis is crucial as the planarity and substituent orientation significantly influence the electronic properties and packing of the molecules in a solid state, which can affect their material properties.
Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov
A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov For 1,3,4-oxadiazole derivatives, the HOMO is typically localized over the phenyl ring and the oxadiazole moiety, while the LUMO is distributed over the oxadiazole ring and the other substituent. In derivatives of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine, the calculated HOMO-LUMO energy gaps range from 3.15 eV to 3.83 eV. nih.gov For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies are -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. nih.gov
From the HOMO and LUMO energies, global reactivity descriptors can be calculated to further quantify the reactivity of the molecule. These descriptors provide valuable information about the molecule's potential as an electrophile or nucleophile.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measure of electrophilic character. |
These descriptors suggest that 1,3,4-oxadiazole derivatives tend to be electron donors, which is consistent with their potential as antioxidants. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting the sites for electrophilic and nucleophilic attack. The MEP surface displays regions of different electrostatic potential, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential).
For 1,3,4-oxadiazole derivatives, the MEP map typically shows the most negative potential around the nitrogen atoms of the oxadiazole ring, making them susceptible to electrophilic attack. nih.gov The hydrogen atoms of the phenyl rings generally exhibit a positive potential, indicating them as sites for nucleophilic attack. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a specific biological effect, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For 1,3,4-oxadiazole derivatives, 2D and 3D-QSAR studies have been conducted to understand the structural requirements for various biological activities, including anti-inflammatory and analgesic effects. nih.gov These studies typically involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, and then using statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques to build the predictive models. physchemres.org
For a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives of Diclofenac and Naproxen, HQSAR and Topomer QSAR studies revealed that mono-substitution with electron-withdrawing or donating groups on the phenyl ring significantly influences their analgesic and anti-inflammatory activities. nih.gov A good QSAR model is characterized by high values for the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), indicating a strong correlation between the descriptors and the biological activity and good predictive power, respectively. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target protein. This technique is instrumental in drug discovery for understanding the binding mode of a potential drug molecule and for predicting its binding affinity.
Derivatives of 1,3,4-oxadiazole have been the subject of numerous molecular docking studies to investigate their potential as inhibitors of various enzymes and receptors. nih.govnih.govmdpi.comekb.egnih.gov For instance, docking studies of 2,5-disubstituted-1,3,4-oxadiazole derivatives against cyclooxygenase (COX) enzymes (PDB IDs: 5KIR for COX-2 and 6Y3C for COX-1) have shown that these compounds can bind effectively within the active site. mdpi.com The interactions often involve hydrogen bonding with key amino acid residues, such as ARG376, and pi-stacking interactions with residues like LEU145. mdpi.com
Similarly, 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives have been docked into the estrogen receptor to explore their potential as anti-breast cancer agents. nih.gov The binding energy, typically reported in kcal/mol, provides an estimate of the binding affinity, with more negative values indicating a stronger interaction.
| Compound Type | Target Protein | PDB ID | Key Interactions |
| 2,5-disubstituted-1,3,4-oxadiazoles | Cyclooxygenase-2 (COX-2) | 5KIR | Hydrogen bonding with ARG376, pi-stacking with LEU145 |
| 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazoles | Estrogen Receptor | - | - |
| 1,3,4-oxadiazole-5-fluorocytosine hybrids | - | - | - |
| 1,3,4-oxadiazole substituted compounds | Peptide Deformylase | - | Interactions with active site amino acid residues |
In Silico Assessment of Medicinal Chemistry Properties
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods provide a rapid and cost-effective way to predict these properties and to identify potential liabilities before a compound is synthesized.
For 1,3,4-oxadiazole derivatives, various in silico tools are used to predict properties based on Lipinski's rule of five and Veber's rule. nih.gov Lipinski's rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500, a logP (octanol-water partition coefficient) of less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. Veber's rule adds that good oral bioavailability is also associated with having 10 or fewer rotatable bonds and a polar surface area of 140 Ų or less.
Studies on various 1,3,4-oxadiazole derivatives have shown that they generally comply with these rules, suggesting good drug-likeness and potential for oral bioavailability. nih.govjaptronline.com For example, a series of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives were found to comply with both Lipinski's and Veber's rules, with predicted absorption percentages generally above 70%. nih.gov
| Property | Guideline (Lipinski's Rule of Five) | Significance |
| Molecular Weight | < 500 g/mol | Affects absorption and distribution |
| LogP | < 5 | Indicates appropriate solubility |
| Hydrogen Bond Donors | ≤ 5 | Influences membrane permeability |
| Hydrogen Bond Acceptors | ≤ 10 | Affects solubility and binding |
| Property | Guideline (Veber's Rule) | Significance |
| Rotatable Bonds | ≤ 10 | Relates to molecular flexibility and bioavailability |
| Polar Surface Area (PSA) | ≤ 140 Ų | Correlates with membrane permeability |
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Benzhydryl 5 Phenyl 1,3,4 Oxadiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals corresponding to the benzhydryl proton, and the aromatic protons of the two phenyl rings attached to the benzhydryl group and the phenyl ring attached to the oxadiazole core. The aromatic protons would typically appear as a complex multiplet in the downfield region (δ 7.0-8.5 ppm). nih.gov The single benzhydryl proton (-CH) would be expected to appear as a singlet further upfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are highly deshielded and characteristically appear at δ 160-170 ppm. mdpi.comresearchgate.netuzh.ch The carbon of the benzhydryl group would appear in the aliphatic region, while the various aromatic carbons would resonate in the typical range of δ 120-140 ppm. mdpi.comresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data are estimated based on analogous structures.
| Group | Atom Type | Predicted Chemical Shift (ppm) |
| Phenyl Rings | Aromatic Protons | 7.0 - 8.2 (multiplet) |
| Benzhydryl | Methine Proton (-CH) | ~5.5 - 6.5 (singlet) |
| Oxadiazole Ring | C2 and C5 Carbons | 160 - 170 |
| Phenyl Rings | Aromatic Carbons | 125 - 145 |
| Benzhydryl | Methine Carbon (-CH) | ~50 - 60 |
Mass Spectrometry (MS, LC-MASS) for Structural Elucidation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it also serves as an excellent method for assessing purity. nih.govnih.gov
For this compound (C₂₁H₁₆N₂O), the expected exact mass can be calculated. Using electrospray ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. nih.govuzh.ch The detection of this ion at the correct mass-to-charge ratio (m/z) provides strong evidence for the compound's identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by providing a highly accurate mass measurement. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer structural information, with likely cleavages occurring at the benzhydryl C-C bond. LC-MS analysis is used to separate the target compound from any impurities or starting materials, with the mass spectrometer providing confirmation of the identity of each separated peak, thereby establishing the purity of the sample. nih.gov
Infrared (IR) and UV-Visible Spectroscopy for Vibrational and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands. Key absorptions include the C=N stretching vibration of the oxadiazole ring around 1590-1650 cm⁻¹, the C-O-C stretching of the oxadiazole ring near 1010-1250 cm⁻¹, and aromatic C-H stretching vibrations above 3000 cm⁻¹. nih.govmdpi.comnih.gov
UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing conjugated systems, such as the phenyl and oxadiazole rings in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, typically between 250 and 350 nm, corresponding to π-π* electronic transitions within the conjugated aromatic system. mdpi.comscielo.br
Table 2: Key Spectroscopic Data for this compound Data are estimated based on analogous structures.
| Technique | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
| IR | Aromatic C-H Stretch | > 3000 |
| C=N Stretch (Oxadiazole) | 1590 - 1650 | |
| Aromatic C=C Stretch | 1450 - 1600 | |
| C-O-C Stretch (Oxadiazole) | 1010 - 1250 | |
| UV-Vis | π-π* Transition | 250 - 350 nm |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including exact bond lengths, bond angles, and torsional angles. nih.gov
Chromatographic Methods (e.g., TLC) for Reaction Monitoring and Purification
Chromatographic techniques are essential for monitoring the progress of a chemical reaction and for the purification of the final product. Thin-layer chromatography (TLC) is a simple, rapid, and effective method used for these purposes. annalsofrscb.ronih.gov
During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. nih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, the appearance of a new spot with a different retention factor (Rf) indicates product formation. nih.gov The completion of the reaction is signaled by the disappearance of the starting material spots. TLC also helps in developing optimal solvent systems for purification by column chromatography. nih.gov
Structure Activity Relationship Sar and Scaffold Derivatization Studies in 1,3,4 Oxadiazole Medicinal Chemistry
1,3,4-Oxadiazole (B1194373) as a Bioisosteric Replacement Strategy in Drug Design
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar physical and chemical properties, is a cornerstone of modern drug design. The 1,3,4-oxadiazole ring is frequently employed as a bioisostere for amide and ester functionalities. eurekaselect.comresearchgate.netnih.govnih.gov This substitution is advantageous as it can enhance a compound's metabolic stability by replacing linkages susceptible to enzymatic hydrolysis. researchgate.netresearchgate.netcambridgemedchemconsulting.com
The 1,3,4-oxadiazole moiety mimics the planar structure and dipole moment of an amide bond, allowing it to maintain crucial hydrogen bonding interactions with biological targets. nih.gov Furthermore, its incorporation can improve other physicochemical properties, such as aqueous solubility and membrane permeability, which are critical for favorable pharmacokinetic profiles. researchgate.netnih.gov This strategy has been successfully utilized in various drug discovery programs to overcome challenges related to poor metabolic stability and to optimize lead compounds. nih.govnih.gov For instance, replacing an amide bond with a 1,3,4-oxadiazole ring in a series of CB2 receptor ligands was a key strategy in their development. nih.gov
Impact of Benzhydryl and Phenyl Substituents on Molecular Recognition and Biological Activity
The substituents at the C-2 and C-5 positions of the 1,3,4-oxadiazole ring are critical determinants of a compound's biological activity and its ability to engage in molecular recognition with specific targets. mdpi.com In the case of 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole, the presence of the bulky, lipophilic benzhydryl (diphenylmethyl) and phenyl groups significantly influences its interaction with biological macromolecules.
Strategies for Derivatization at C-2 and C-5 Positions of the Oxadiazole Ring
The 2,5-disubstituted 1,3,4-oxadiazole scaffold is synthetically accessible, allowing for extensive derivatization to explore structure-activity relationships. nih.govresearchgate.netnih.gov A common and versatile method for their synthesis involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. organic-chemistry.org
A typical synthetic route starts with a carboxylic acid hydrazide, which is then acylated with a second carboxylic acid (or its derivative, like an acid chloride or ester) to form a diacylhydrazine intermediate. This intermediate is subsequently cyclized using a dehydrating agent, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or sulfuric acid, to yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.govresearchgate.net
Another widely used approach is the reaction of an acylhydrazide with carbon disulfide in a basic medium to form a dithiocarbazate salt, which is then cyclized. Further modifications at the C-2 and C-5 positions can be achieved by carefully selecting the starting materials—the carboxylic acid hydrazide and the acylating agent—allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl substituents to modulate the compound's biological and physicochemical properties. nih.govresearchgate.net
Elucidation of Mechanism-Based Approaches for Biological Effects (e.g., Enzyme Inhibition)
Derivatives of the 1,3,4-oxadiazole scaffold have been shown to exert their biological effects through a variety of mechanisms, with enzyme inhibition being a prominent mode of action. nih.govmdpi.comlongdom.org These compounds have been identified as inhibitors of numerous enzymes implicated in various diseases. nih.goviscience.innih.gov
For example, 1,3,4-oxadiazole-containing compounds have been developed as potent inhibitors of:
Kinases: Including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in cancer therapy. nih.govmdpi.comnih.gov
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibition is a key strategy for managing Alzheimer's disease. nih.govacs.orgacs.orgnih.gov
Thymidine Phosphorylase (TP): An enzyme involved in cancer progression and angiogenesis, making its inhibition a valuable anticancer strategy. nih.govnih.gov
Histone Deacetylases (HDACs): These enzymes are important epigenetic targets in oncology. nih.govmdpi.com
The mechanism of inhibition often involves the oxadiazole derivative binding to the active site or an allosteric site of the target enzyme. Molecular docking studies frequently reveal that the heterocyclic ring and its substituents form key hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with amino acid residues, leading to the blockade of the enzyme's catalytic activity. nih.govacs.org
| Enzyme Target | Therapeutic Area | Example Compound/Derivative Series | Observed Potency (IC₅₀) |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Alzheimer's Disease | 4-Aminopyridine-1,3,4-oxadiazole hybrids | 1.098 µM nih.gov |
| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | 5-pyrid-3-yl-1,3,4-oxadiazole derivatives | 4.77 nM acs.org |
| EGFR Kinase | Cancer | Naproxen-1,3,4-oxadiazole hybrids | 0.41 µM mdpi.com |
| Thymidine Phosphorylase | Cancer | 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole | Potent Inhibition nih.gov |
Influence of Electron-Withdrawing and Electron-Donating Groups on Pharmacological Profiles
The pharmacological profile of 2,5-disubstituted 1,3,4-oxadiazoles can be finely tuned by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the aromatic rings at the C-2 and C-5 positions. These substitutions alter the electronic properties of the molecule, which in turn affects its binding affinity, target selectivity, and pharmacokinetic properties.
Studies have shown that the nature of the substituent can have a profound impact on biological activity. For instance:
Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂): In several series of 1,3,4-oxadiazole derivatives, the presence of EWGs has been shown to enhance antibacterial activity. derpharmachemica.comnih.gov This is often attributed to an increase in the molecule's lipophilicity and its ability to form stronger interactions with the target. nih.gov Some research suggests that EWGs can stabilize the molecule and lead to higher yields in synthesis, implying greater reactivity which may correlate with biological activity. otterbein.edu
Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NH₂): Conversely, EDGs have been found to enhance the activity of other classes of 1,3,4-oxadiazoles. For example, compounds with a methoxy (B1213986) group or an amino group have demonstrated significant antimicrobial and anticonvulsant activities, respectively. derpharmachemica.comjchemrev.com In some cases, electron-donating moieties were found to be crucial for potent inhibition of enzymes like acetylcholinesterase. nih.gov
The optimal electronic nature of the substituents is highly dependent on the specific biological target and the desired therapeutic effect, making systematic exploration of both EWGs and EDGs a critical component of the lead optimization process.
| Substituent Type | Position on Phenyl Ring | Observed Effect | Biological Activity | Reference |
|---|---|---|---|---|
| Electron-Withdrawing (F, NO₂) | Para | Enhanced Activity | Antibacterial | nih.gov |
| Electron-Withdrawing (Cl) | Para | Potent Activity | Antimicrobial | derpharmachemica.com |
| Electron-Donating (OCH₃) | Para | Enhanced Activity | Anticonvulsant | derpharmachemica.com |
| Electron-Donating (NH₂) | Position 2 of oxadiazole | Best Activity | Anticonvulsant | jchemrev.com |
Rational Design of Multi-Targeted Ligands Utilizing the Oxadiazole Scaffold
The development of multi-target-directed ligands (MTDLs) is an emerging paradigm for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders. acs.org The 1,3,4-oxadiazole scaffold is well-suited for this approach, serving as a rigid and stable core to which different pharmacophores can be attached, allowing a single molecule to interact with multiple biological targets simultaneously.
Applications of 1,3,4 Oxadiazole Scaffolds in Advanced Materials Science
Optoelectronic Properties and Applications (e.g., Organic Light-Emitting Diodes (OLEDs))
Derivatives of 1,3,4-oxadiazole (B1194373) are well-regarded for their electron-accepting nature, which makes them excellent electron-transporting and hole-blocking materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net The oxadiazole core contributes to a high electron affinity and good thermal stability, which are crucial for the longevity and efficiency of OLED devices. researchgate.net Compounds containing the 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD) moiety, which is structurally related to 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole, have been extensively studied for these applications. researchgate.net
The introduction of a bulky benzhydryl group in the 2-position of the oxadiazole ring could potentially influence the morphological stability of thin films in OLEDs, preventing crystallization and enhancing device lifetime. Furthermore, the electronic properties can be tailored by such substitutions. For instance, the benzhydryl group, with its two phenyl rings, can impact the π-conjugation and, consequently, the energy levels (HOMO and LUMO) of the molecule. This tuning is critical for achieving efficient charge injection and transport in multilayer OLED devices. researchgate.net The strong fluorescence with high quantum yields often observed in 1,3,4-oxadiazole derivatives also makes them suitable for use as light-emitting layers. researchgate.net
| Property | Significance in OLEDs | Potential Influence of Benzhydryl Group |
| Electron Transport | Facilitates the movement of electrons from the cathode to the emissive layer. | May influence molecular packing, affecting electron mobility. |
| Hole Blocking | Prevents holes from passing through the emissive layer to the electron transport layer, increasing recombination efficiency. | The steric hindrance of the benzhydryl group could enhance the hole-blocking capabilities. |
| Thermal Stability | Ensures the longevity and operational stability of the OLED device. | Generally high for oxadiazole derivatives, and the bulky substituent may further enhance this. |
| Luminescence | Enables the compound to be used as an emitter in the emissive layer. | The photophysical properties will be dependent on the overall molecular structure. |
Liquid Crystalline Behavior of Oxadiazole-Containing Compounds
The molecular geometry of 1,3,4-oxadiazole derivatives plays a crucial role in their potential to exhibit liquid crystalline behavior. The linearity of the molecule is a key factor, and the incorporation of the oxadiazole ring can either promote or disrupt mesophase formation depending on its position within the molecular structure. nih.govbeilstein-journals.org When the oxadiazole unit is part of a rigid, linear core, the resulting compounds are more likely to display liquid crystalline properties. nih.gov
Development of Metal Ion Sensors
The nitrogen and oxygen atoms within the 1,3,4-oxadiazole ring, as well as in substituents, can act as coordination sites for metal ions. This property has been exploited in the development of fluorescent chemosensors for the detection of various metal ions. mdpi.com The binding of a metal ion to the oxadiazole-containing ligand can lead to a significant change in its fluorescence properties, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching, allowing for the sensitive and selective detection of the target ion. nih.gov
For this compound to function as a metal ion sensor, it would likely require modification to include more effective chelating groups. However, the basic oxadiazole core does provide a platform for such functionalization. The design of effective sensors often involves incorporating the oxadiazole fluorophore into a larger structure, such as a macrocycle, which can provide a pre-organized binding cavity for the metal ion. nih.gov The selectivity of such sensors is determined by factors like the size of the binding cavity and the number and type of donor atoms. nih.gov
| Metal Ion | Sensing Mechanism | Reported Oxadiazole-Based Sensors |
| Zn(II) | Chelation-Enhanced Fluorescence (CHEF) | Macrocyclic polyamines containing a 2,5-diphenyl rdd.edu.iqanjs.edu.iqnih.govoxadiazole unit have shown selective "OFF-ON" fluorescence for Zn(II). nih.gov |
| Cu(II) | Fluorescence Quenching | The fluorescence of oxadiazole-based ligands is often quenched by the paramagnetic Cu(II) ion. nih.gov |
| Cd(II) | Chelation-Enhanced Fluorescence (CHEF) | Similar to Zn(II), Cd(II) can also induce a fluorescent response in appropriately designed oxadiazole-based sensors. nih.gov |
Integration into Coordination Polymers and Other Advanced Polymeric Materials
The ability of 1,3,4-oxadiazole derivatives to act as ligands for metal ions also makes them suitable building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). By incorporating functional groups capable of bridging metal centers, such as carboxylates or pyridyls, onto the oxadiazole scaffold, extended network structures can be created. These materials can exhibit interesting properties, including porosity, catalysis, and luminescence, with applications in gas storage, separation, and sensing.
While this compound itself is not pre-disposed to form coordination polymers, its synthesis serves as a model for creating more complex, functionalized derivatives. For instance, modifying the phenyl or benzhydryl groups with suitable coordinating moieties would enable its integration into polymeric structures. Furthermore, the high thermal stability of the oxadiazole ring is advantageous for the resulting polymers, potentially leading to materials with enhanced thermal and chemical resistance.
Luminescent Characteristics of 1,3,4-Oxadiazole Derivatives
Many 2,5-disubstituted 1,3,4-oxadiazoles are known to be highly luminescent, typically emitting in the blue region of the electromagnetic spectrum. researchgate.net This fluorescence is a key property for their application in OLEDs and as fluorescent probes. The photophysical properties, including the absorption and emission wavelengths and the fluorescence quantum yield, are highly dependent on the nature of the substituents at the 2- and 5-positions.
The photoluminescence of this compound would be influenced by the electronic nature and steric hindrance of the benzhydryl and phenyl groups. These substituents can affect the extent of π-conjugation and the rigidity of the molecule, which in turn impacts the radiative and non-radiative decay pathways of the excited state. The bulky benzhydryl group might lead to a twisted conformation between the phenyl rings and the central oxadiazole core, which could affect the emission properties. The study of related 2,5-diphenyl-1,3,4-oxadiazole (PPD) has shown that it exhibits strong fluorescence, and it is likely that this compound would also be luminescent. nih.gov
Environmental and Agricultural Research Perspectives on 1,3,4 Oxadiazole Derivatives
Herbicidal and Plant Growth Regulation Activities
Certain 1,3,4-oxadiazole (B1194373) derivatives have been successfully developed and commercialized as herbicides. mdpi.combohrium.com One notable example is Oxadiazon , which is used to control a variety of broadleaf and grassy weeds in turf, ornamentals, and a number of food crops. mdpi.com The herbicidal mechanism of some 1,3,4-oxadiazole derivatives involves the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.
Research has also explored the synthesis of novel 1,3,4-oxadiazole derivatives with potential herbicidal effects. For instance, combining the 1,3,4-oxadiazole core with other chemical moieties, such as 3,5-dihalophenoxypyridines, has been shown to produce effective herbicides. mdpi.com In one study, a series of novel 1,3,4-oxadiazoles demonstrated significant herbicidal activity, with one compound showing 100%, 85%, and 70% herbicidal rates against specific weeds. researchgate.net
Beyond weed control, some 1,3,4-oxadiazole derivatives have been investigated for their role as plant activators, which can induce a plant's natural defense mechanisms against pathogens. nih.gov This suggests a potential dual role in crop protection, not only by directly targeting pests and weeds but also by enhancing the crop's own resilience.
Insecticidal Applications and Mechanisms
The 1,3,4-oxadiazole scaffold is also present in certain insecticides. mdpi.comresearchgate.netMetoxadiazone is one such compound that has been used in agriculture to control insect pests. mdpi.com Another example includes symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (B1619165) (DCPO) derivatives, which have demonstrated strong activity against house flies, other fly species, and leaf rollers. mdpi.com
Recent research has focused on creating novel and potentially safer insecticidal compounds. A study on 1,3,4-oxadiazole derivatives grafted onto chitosan, a natural polymer, showed promising results against the cotton leafworm, Spodoptera littoralis. nih.gov Several of these chitosan-grafted compounds were identified as potential insecticide candidates against the fourth-instar larvae of this significant agricultural pest. nih.gov The study also highlighted that some of these compounds exhibited lower toxicity to human cell lines, suggesting a more favorable safety profile. nih.gov
The mechanism of action for insecticidal 1,3,4-oxadiazole derivatives can vary. Some may act on the nervous system of insects, while others could interfere with their growth and development. The diverse biological activities associated with this chemical class underscore its importance in the ongoing search for new and effective insecticides. researchgate.net
Fungicidal Properties and Efficacy in Crop Protection
The control of fungal diseases is a critical aspect of modern agriculture, and 1,3,4-oxadiazole derivatives have shown significant promise as antifungal agents. mdpi.comresearchgate.net These compounds have been effective against a range of phytopathogenic fungi that can cause substantial economic losses in various crops. ctu.edu.vn
In a study focused on maize diseases, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antifungal activity against Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. frontiersin.orgnih.gov Many of the synthesized compounds exhibited positive antifungal activities, with several showing inhibitory effects superior to the commercial fungicide carbendazim (B180503), particularly against E. turcicum. frontiersin.orgnih.govnih.gov For example, compound 5k in the study demonstrated an EC₅₀ value of 32.25 µg/ml against E. turcicum, which was approximately three times more active than carbendazim (EC₅₀ of 102.83 µg/ml). frontiersin.orgnih.gov
The proposed mechanism of action for some of these antifungal 1,3,4-oxadiazole derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi. frontiersin.orgnih.gov Molecular docking studies have suggested that these compounds can bind to the active site of SDH, disrupting the fungus's energy production. frontiersin.orgnih.gov
Further research has demonstrated the efficacy of 1,3,4-oxadiazole derivatives against other significant plant pathogens. For instance, certain derivatives have shown inhibitory activity against Fusarium oxysporum, a soil-borne fungus that causes Fusarium wilt in a wide variety of crops. ctu.edu.vnresearchgate.net
Below is a data table summarizing the fungicidal activity of selected 1,3,4-oxadiazole derivatives from a study on maize pathogens:
| Compound | Target Fungus | Inhibition Rate at 50 µg/ml (%) | EC₅₀ (µg/ml) |
| 4k | G. zeae | 70.46 | 50.48 |
| E. turcicum | 62.19 | ||
| 5e | E. turcicum | >50 | 47.56 |
| 5i | E. turcicum | >50 | 47.05 |
| 5k | R. solani | 50.93 | Not specified |
| G. zeae | 59.23 | Not specified | |
| E. turcicum | 70.56 | 32.25 | |
| Carbendazim (Control) | E. turcicum | Not specified | 102.83 |
Data sourced from studies on the development of 1,3,4-oxadiazole derived antifungal agents for maize disease control. frontiersin.orgnih.govnih.gov
The following table presents findings on the antifungal activity of nicotinamide (B372718) derivatives containing a 1,3,4-oxadiazole moiety against various fungal pathogens:
| Compound | Target Fungus | Inhibition Rate (%) |
| 7a | F. oxysporum | 55.2 |
| C. mandshurica | 53.1 | |
| 8 | G. zeae | 53.0 |
| F. oxysporum | 58.9 | |
| C. mandshurica | 52.8 | |
| 9a | F. oxysporum | 63.2 |
| C. mandshurica | 59.8 | |
| 9b | G. zeae | 58.3 |
| C. mandshurica | 54.5 |
Data sourced from research on nicotinamide derivatives containing 1,3,4-oxadiazole. nih.gov
Future Research Directions and Translational Outlook for 2 Benzhydryl 5 Phenyl 1,3,4 Oxadiazole
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has traditionally relied on the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride or thionyl chloride. researchgate.net However, the future of synthesizing 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole will likely pivot towards more sustainable and efficient "green" methodologies. nih.gov These approaches aim to minimize hazardous waste, reduce energy consumption, and utilize renewable resources.
Future synthetic explorations could include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly accelerate the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, often leading to higher yields and cleaner reactions compared to conventional heating methods. mdpi.com
Catalyst-Based and Catalyst-Free Innovations: Research into novel catalytic systems, including the use of molecular iodine or ferric chloride, offers environmentally benign alternatives for the oxidative cyclization of acylhydrazones. researchgate.net Catalyst-free methods, such as mechanochemical synthesis (grinding), are also gaining traction as solvent-free options. organic-chemistry.org
Green Solvents: The use of eco-friendly solvents or even solvent-free conditions will be crucial in aligning the synthesis of this compound with the principles of green chemistry. nih.gov
| Method | Typical Reagents/Conditions | Advantages | Potential for this compound |
|---|---|---|---|
| Conventional | POCl₃, SOCl₂, PPA | Well-established, reliable | Baseline method for comparison |
| Microwave-Assisted | Various, under microwave irradiation | Rapid, high yields, cleaner reactions mdpi.com | High potential for efficient synthesis |
| Catalytic (e.g., Iodine) | I₂, K₂CO₃ | Metal-free, milder conditions organic-chemistry.org | Promising for sustainable production |
| Mechanochemical | Solid-state grinding | Solvent-free, environmentally benign organic-chemistry.org | Excellent green chemistry approach |
Advanced Computational Studies for Rational Design and Lead Optimization
Computational chemistry offers powerful tools for the rational design and optimization of novel compounds based on the this compound scaffold. Techniques like Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies can provide deep insights into the molecule's electronic structure, stability, and potential biological interactions. nih.govmdpi.com
Future computational research should focus on:
Target Identification and Binding Pose Prediction: Molecular docking studies can predict the binding affinity and interaction patterns of this compound with various biological targets, such as enzymes and receptors implicated in diseases like cancer or neurodegenerative disorders. nih.govresearchgate.net This can guide the selection of the most promising therapeutic applications.
In Silico ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives is crucial for early-stage drug discovery. rsc.org Computational models can help in designing molecules with improved pharmacokinetic profiles.
| Computational Method | Application | Potential Insights for this compound |
|---|---|---|
| Molecular Docking | Predicting protein-ligand interactions | Identification of potential biological targets and binding modes nih.gov |
| DFT Studies | Analyzing electronic structure and reactivity | Understanding chemical stability and reactivity nih.gov |
| QSAR | Correlating chemical structure with biological activity | Guiding the design of more potent analogs nih.gov |
| Molecular Dynamics | Simulating the dynamic behavior of molecules | Assessing the stability of ligand-protein complexes nih.gov |
Integration with Emerging Technologies in Chemical Biology and Materials Engineering
The unique properties of the 1,3,4-oxadiazole ring, such as its thermal stability and electron-transporting capabilities, make it an attractive candidate for integration with cutting-edge technologies. mdpi.com For this compound, this opens up exciting possibilities beyond traditional pharmacology.
Potential areas of integration include:
Chemical Probes and Biosensors: Functionalized derivatives could be developed as fluorescent probes for imaging specific cellular components or detecting disease biomarkers. The inherent fluorescence of some oxadiazole derivatives could be harnessed for this purpose. researchgate.net
Materials Science: The 1,3,4-oxadiazole core is a known component in the development of Organic Light-Emitting Diodes (OLEDs) and other optoelectronic materials. mdpi.com The specific substitutions in this compound could be fine-tuned to achieve desirable electronic and photophysical properties for applications in next-generation displays and lighting.
Crystal Engineering: The noncovalent interactions of the 1,3,4-oxadiazole ring can be exploited in crystal engineering to design novel materials with specific solid-state properties. rsc.orgrsc.org Understanding these interactions for the title compound could lead to the development of new functional materials.
Challenges and Opportunities in Developing Oxadiazole-Based Compounds for Specific Applications
While the 1,3,4-oxadiazole scaffold holds immense promise, the development of this compound into a viable product faces several challenges and opportunities.
Challenges:
Specificity and Selectivity: A key challenge in drug development is achieving high specificity for the intended biological target to minimize off-target effects. mdpi.com The design of derivatives must carefully consider this aspect.
Drug Resistance: For applications in infectious diseases or oncology, overcoming drug resistance is a major hurdle. researchgate.net Novel mechanisms of action or combination therapies might be necessary.
Scalability of Synthesis: While green synthetic methods are promising, ensuring their scalability for industrial production can be a significant challenge. nih.gov
Opportunities:
Broad Biological Activity: The 1,3,4-oxadiazole core is associated with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. oaji.netopenmedicinalchemistryjournal.com This provides a rich landscape of potential therapeutic applications to explore for this compound.
Privileged Scaffold: The 1,3,4-oxadiazole ring is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. oaji.net This increases the likelihood of discovering new therapeutic uses.
Industrial Applications: Beyond medicine, there are significant opportunities in agriculture (e.g., as herbicides or fungicides) and materials science, where the unique properties of this compound could be leveraged. researchgate.netmdpi.com
Q & A
Q. What are the optimal synthetic routes for 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole?
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of hydrazides or condensation reactions. For example, a general method involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) . While direct synthesis of the benzhydryl-substituted variant is not explicitly detailed in the evidence, analogous protocols can be adapted. Key steps include:
- Reaction conditions : Ethanol solvent, 4–6 hours of reflux, and vacuum evaporation to isolate the product.
- Critical parameters : Stoichiometric ratios of reactants, acid catalysis, and solvent polarity.
- Yield optimization : Purification via recrystallization or column chromatography.
Table 1 : Representative Synthesis Conditions for Analogous Oxadiazoles
| Reactants | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Substituted benzaldehyde + triazole | Glacial AcOH/Ethanol | 4 | 60–75 | |
| Aryl hydrazides + acyl chlorides | DCM/Et₃N | 12 | 50–80 |
Q. How is the compound characterized using crystallography and spectroscopic methods?
Crystallographic analysis :
- SHELX suite : SHELXL is widely used for small-molecule refinement. It handles intensity data, twinning, and high-resolution structures. For example, SHELXPRO interfaces with macromolecular applications, enabling hydrogen-bonding network analysis .
- ORTEP-III : Generates thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds in oxadiazole derivatives) .
Q. Spectroscopic techniques :
- 1H/13C NMR : Assign peaks based on substituent effects. For example, benzhydryl protons appear as multiplets near δ 5.5–6.5 ppm .
- IR spectroscopy : Confirm oxadiazole ring formation via C=N (1600–1650 cm⁻¹) and C–O–C (1200–1250 cm⁻¹) stretches .
Advanced Research Questions
Q. What computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard for calculating HOMO/LUMO energies and UV-Vis spectra. For example:
- HOMO/LUMO values : A structurally similar compound, 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole, exhibits HOMO = −6.2 eV and LUMO = −2.4 eV, indicating charge-transfer capabilities .
- Optoelectronic applications : Derivatives with electron-withdrawing groups (e.g., –CF₃) enhance luminescence efficiency in OLEDs .
Table 2 : Electronic Properties of Oxadiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Method | Reference |
|---|---|---|---|---|
| 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole | −6.2 | −2.4 | Experimental | |
| 5-(p-Cyanomethylphenyl)-2-n-nonyl-oxadiazole | −5.8 | −1.9 | DFT |
Q. How can researchers resolve contradictions in bioactivity data for oxadiazole derivatives?
Contradictory results (e.g., varying IC₅₀ values across studies) may arise from:
- Experimental variables : Differences in cell lines, assay protocols, or compound purity.
- Structural modifications : Substitution patterns (e.g., para vs. meta substituents) significantly alter biological activity.
Q. Methodological recommendations :
- Standardization : Use validated cell lines (e.g., MCF-7 for breast cancer) and control compounds.
- Dose-response curves : Perform triplicate measurements to ensure reproducibility .
- SAR studies : Correlate substituent effects with activity. For example, 2-(phenoxymethyl)-5-phenyl derivatives show enhanced anti-breast cancer activity due to improved membrane permeability .
Q. What pharmacological mechanisms are explored for 1,3,4-oxadiazole derivatives?
- Anticancer activity : Derivatives inhibit Src kinase, a key regulator of tumor progression, by competing with ATP-binding sites .
- Anti-inflammatory effects : Block COX-2 enzyme activity via π-π stacking interactions with the active site .
- Antibacterial action : Disrupt bacterial membrane integrity through lipophilic interactions .
Table 3 : Biological Activities of Selected Oxadiazoles
| Compound | Target/Mechanism | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 2-(Phenoxymethyl)-5-phenyl-oxadiazole | MCF-7 breast cancer cells | 12.3 | |
| 5-(Benzylamino)methyl-oxadiazole | COX-2 inhibition | 8.7 |
Q. How are crystallographic data analyzed for oxadiazole-based drug candidates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
